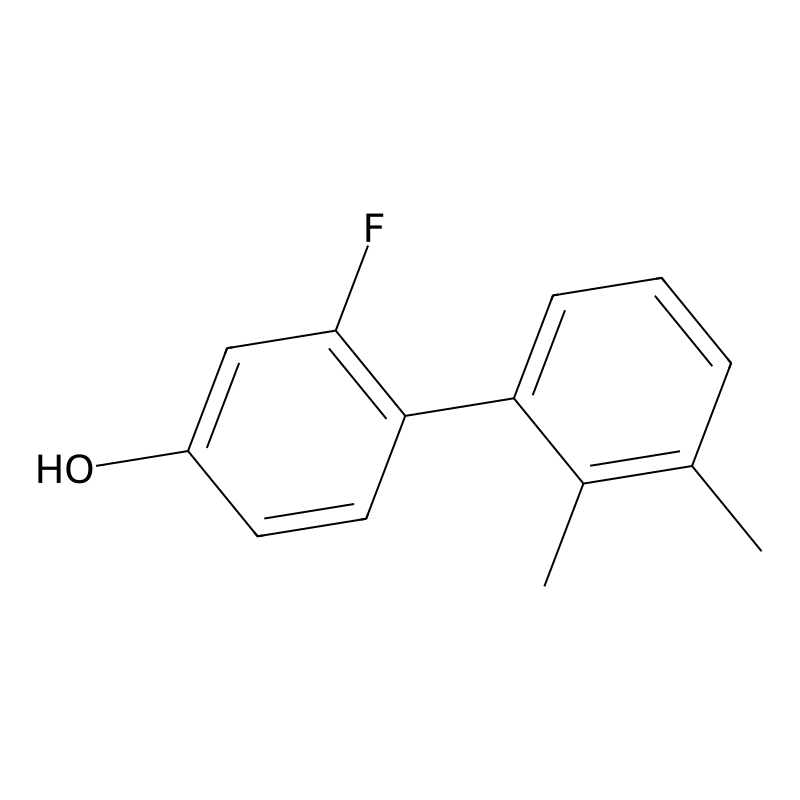

4-(2,3-Dimethylphenyl)-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,3-Dimethylphenyl)-3-fluorophenol, also known as 4-(2,3-xylyl)-3-fluorophenol, is a research chemical belonging to the class of fluorophenols. It is a white to off-white crystalline powder with a melting point around 84-87°C. Limited information is currently available on the specific scientific research applications of 4-(2,3-Dimethylphenyl)-3-fluorophenol, 95%.

II. Potential Research Areas

Due to the presence of the fluorophenol group, 4-(2,3-Dimethylphenyl)-3-fluorophenol might hold potential for research in various fields, though specific applications are yet to be documented in scientific literature. Here are some potential areas where this compound could be investigated:

- Medicinal Chemistry: Fluorophenols have been explored for their potential medicinal properties, including anticancer, anti-inflammatory, and analgesic effects []. Further research is needed to determine if 4-(2,3-Dimethylphenyl)-3-fluorophenol exhibits similar properties.

- Material Science: Fluorophenols can be used as precursors for the synthesis of functional polymers []. Research could explore the use of 4-(2,3-Dimethylphenyl)-3-fluorophenol in the development of novel materials with specific properties.

- Organic Synthesis: The compound could be a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields.

4-(2,3-Dimethylphenyl)-3-fluorophenol is an organic compound characterized by a phenolic structure with a fluorine atom and a dimethyl-substituted phenyl group. Its molecular formula is and it features a hydroxyl group (-OH) attached to a benzene ring, which is further substituted at the para position with a fluorine atom and at the ortho positions with two methyl groups. This specific arrangement contributes to its unique chemical properties and potential biological activities.

4-(2,3-Dimethylphenyl)-3-fluorophenol can undergo various chemical transformations, including:

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives, often using agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to modify the functional groups, potentially removing the fluorine atom or converting the phenol group.

- Substitution Reactions: The fluorine atom or hydroxyl group may be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide for nucleophilic substitutions and halogenating agents for electrophilic substitutions.

Research indicates that 4-(2,3-Dimethylphenyl)-3-fluorophenol exhibits notable biological activity. It has been studied for its potential as an enzyme inhibitor and as a probe in biological pathways. The presence of the fluorine atom is believed to enhance its binding affinity to molecular targets, which can increase its potency in biological systems . Additionally, compounds with similar structures have shown promise in pharmacological applications, indicating potential therapeutic uses.

The synthesis of 4-(2,3-Dimethylphenyl)-3-fluorophenol typically involves several key steps:

- Electrophilic Aromatic Substitution: The introduction of the fluorine atom into the aromatic ring can be achieved using fluorinating agents such as Selectfluor under specific reaction conditions (e.g., in acetonitrile with a catalyst).

- Preparation of Phenolic Compounds: Starting from commercially available phenolic precursors, the synthesis may involve multiple steps of substitution and functionalization to achieve the desired compound .

- Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final product with high purity and yield.

4-(2,3-Dimethylphenyl)-3-fluorophenol has various applications across different fields:

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.

- Biological Studies: The compound is utilized in studies related to enzyme inhibition and other biochemical pathways.

- Industrial Uses: It may find applications in producing specialty chemicals and materials that require specific properties derived from its unique structure .

Studies on 4-(2,3-Dimethylphenyl)-3-fluorophenol's interactions with biological targets suggest that it may modulate enzyme activity through competitive inhibition mechanisms. The presence of the fluorine atom enhances hydrophobic interactions and hydrogen bonding capabilities, potentially leading to increased stability of the compound-target complex. Further research is needed to elucidate the specific molecular pathways influenced by this compound .

Several compounds share structural similarities with 4-(2,3-Dimethylphenyl)-3-fluorophenol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorophenol | Lacks dimethyl substitution | Simpler structure; used in various applications |

| 2,3-Dimethylphenol | Lacks fluorine atom | More polar due to hydroxyl group |

| 3-Fluoro-4-methylphenol | Contains one methyl group | Similar reactivity but different sterics |

| 5-(2,3-Dimethylphenyl)-3-fluorophenol | Similar structure but different position of substituents | Variations in reactivity due to position changes |

Uniqueness

4-(2,3-Dimethylphenyl)-3-fluorophenol stands out due to its combination of a fluorine atom and dimethyl substitution on the phenolic ring. This unique arrangement can lead to distinct chemical behaviors and enhanced biological activity compared to similar compounds. The interplay between steric effects from the dimethyl groups and electronic effects from the fluorine atom contributes to its reactivity profile and potential applications in medicinal chemistry .